molecular formula C21H19FeO4P B14350308 CID 71328010 CAS No. 91151-96-1

CID 71328010

Katalognummer: B14350308
CAS-Nummer: 91151-96-1
Molekulargewicht: 422.2 g/mol
InChI-Schlüssel: PSFVYCCGAKFKHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71328010” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

The preparation methods for CID 71328010 involve several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production: Industrial production methods for this compound may include large-scale chemical reactors, continuous flow systems, and purification processes to obtain the compound in high purity and yield.

Analyse Chemischer Reaktionen

CID 71328010 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties compared to the original compound.

Wissenschaftliche Forschungsanwendungen

CID 71328010 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 71328010 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, such as proteins or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

CID 71328010 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can involve:

    Chemical Structure: Comparing the chemical structure of this compound with similar compounds to identify unique structural features.

    Chemical Properties: Comparing the chemical properties, such as reactivity and stability, of this compound with similar compounds.

Some similar compounds to this compound include those with similar functional groups or chemical properties

Eigenschaften

CAS-Nummer

91151-96-1

Molekularformel

C21H19FeO4P

Molekulargewicht

422.2 g/mol

InChI

InChI=1S/C21H19O4P.Fe/c1-3-16(2)14-26(15-25,18-7-5-4-6-8-18)21-10-9-17(11-22)19(12-23)20(21)13-24;/h4-10,16,21H,3,14H2,1-2H3;

InChI-Schlüssel

PSFVYCCGAKFKHY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CP(=C=O)(C1C=CC(=C=O)C(=C=O)C1=C=O)C2=CC=CC=C2.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.